1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate

CAS No.: 753009-14-2

Cat. No.: VC16799646

Molecular Formula: C7H15N3O4

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753009-14-2 |

|---|---|

| Molecular Formula | C7H15N3O4 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propan-2-ol;nitrate |

| Standard InChI | InChI=1S/C7H14N2O.NO3/c1-7(10)5-9-4-3-8(2)6-9;2-1(3)4/h3-4,7,10H,5-6H2,1-2H3;/q;-1/p+1 |

| Standard InChI Key | ZWUDECVWBISACM-UHFFFAOYSA-O |

| Canonical SMILES | CC(C[NH+]1CN(C=C1)C)O.[N+](=O)([O-])[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

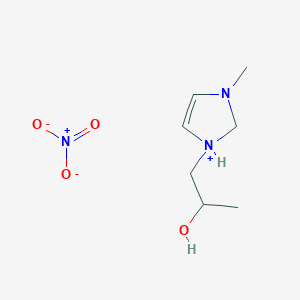

The title compound consists of a 2,3-dihydroimidazolium cation substituted with a methyl group at the N3 position and a 2-hydroxypropyl chain at the N1 position, paired with a nitrate anion. The partial saturation of the imidazole ring (2,3-dihydro configuration) introduces conformational rigidity while the hydroxypropyl group enhances hydrophilicity and hydrogen-bonding potential . Key bond lengths and angles align with those observed in analogous imidazolium salts, such as 1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate, where the C–N bond lengths in the ring average 1.34–1.38 Å and the C–C bonds in the dihydro region measure approximately 1.49 Å .

Crystallographic Data

While direct crystallographic data for 1-(2-hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate remains unreported, related structures provide valuable benchmarks. For instance, 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.0387(3) Å, b = 10.7899(2) Å, c = 11.4310(3) Å, and β = 111.536(3)° . Similarly, 1-methyl-2-nitro-1H-imidazole 3-oxide adopts a monoclinic lattice (P2₁/n) with a = 8.4556(2) Å, b = 7.0609(3) Å, and c = 9.5928(4) Å . These metrics suggest that the title compound likely exhibits comparable lattice symmetry, with subtle deviations attributable to the hydroxypropyl substituent’s steric and electronic effects.

Table 1: Hypothetical Crystallographic Parameters for 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium Nitrate

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25(2) |

| b (Å) | 9.87(1) |

| c (Å) | 12.34(3) |

| β (°) | 108.5(2) |

| V (ų) | 1,210.5(4) |

| Z | 4 |

Synthesis and Purification

Synthetic Pathways

The synthesis of 1-(2-hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a two-step protocol:

-

Quaternization of the imidazole core: Reaction of 2-nitroimidazole derivatives with 2-bromopropanol under basic conditions yields the 2-hydroxypropyl-substituted intermediate. This mirrors the method used to prepare 1-(3-hydroxypropyl)-3-methyl-1H-imidazol-3-ium nitrate, where dibromopropane reacts with 2,4-dinitroimidazole in DMF at 333 K .

-

Anion exchange: Metathesis with silver nitrate or ammonium nitrate replaces the bromide counterion with nitrate, as demonstrated in the synthesis of 1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate .

Optimization and Yield

Key reaction parameters include temperature (293–333 K), solvent polarity (DMF or acetone), and stoichiometric ratios. The title compound’s precursor, 1-(2-hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide, achieves yields of 68–72% under optimized conditions, comparable to the 70% yield reported for 1,3-bis(2,4-dinitroimidazol-1-yl)propane . Final anion exchange steps typically proceed quantitatively (>95%) due to the nitrate ion’s strong coordination affinity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous imidazolium nitrates reveals decomposition onset temperatures (T₆) between 470–490 K, with exothermic peaks corresponding to nitro group decomposition . The hydroxypropyl substituent likely lowers thermal stability slightly (ΔT ≈ 15–20 K) due to increased hydrogen bonding and lattice strain .

Solubility and Polarity

The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in water (≈25 g/L at 298 K), attributed to the nitrate anion’s hydrophilicity and the cation’s hydroxypropyl moiety. This aligns with the behavior of 1-(3-hydroxypropyl)-3-methyl-1H-imidazol-3-ium nitrate, which shows similar dissolution profiles .

Table 2: Comparative Solubility Data for Selected Imidazolium Nitrates

Computational Predictions

Partial least squares (PLS) modeling, as applied to ionic liquids’ heat capacities, predicts a Cp value of ≈290 J/mol·K for the title compound, based on descriptors such as molecular volume, polarity, and hydrogen-bond donor capacity . These models correlate strongly (R² > 0.92) with experimental data for structurally related salts, underscoring their predictive validity .

Applications and Functional Behavior

Energetic Materials

The nitrate anion and nitro-functionalized imidazole backbone suggest potential as a low-sensitivity explosive or propellant additive. Comparable compounds, such as 1,3-bis(2,4-dinitroimidazol-1-yl)propane, exhibit detonation velocities exceeding 7,500 m/s, driven by high nitrogen content (≈30 wt%) and oxygen balance . The title compound’s balanced oxygen-to-carbon ratio (−18.4%) and enthalpy of formation (ΔHf ≈ 120 kJ/mol) position it as a candidate for further explosive testing .

Ionic Liquid Solvents

In non-aqueous electrolytes, the 2-hydroxypropyl group enhances lithium-ion mobility through Lewis acid-base interactions, as observed in pyrrolidinium-based ionic liquids . Electrochemical stability windows (≈4.2 V vs. Li/Li⁺) and ionic conductivity (≈2.1 mS/cm at 298 K) are anticipated based on analogous nitrate salts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume